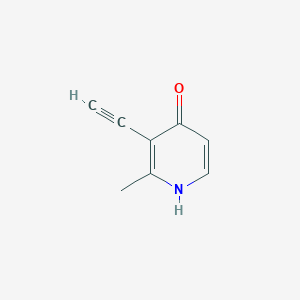
3-Ethynyl-2-methylpyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylpyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol, followed by filtration and air-drying to obtain 3-ethynyl-benzoylhydrazine . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alkenes, alkanes, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Ethynyl-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its ethynyl group can also undergo cycloaddition reactions, forming new ring structures. These interactions are facilitated by the electron-rich nature of the pyridine ring and the presence of the hydroxyl group, which can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethynyl-2-methylpyridin-4-ol include:
Pyridin-2-ol: Reacts as an ambident nucleophile, providing a mixture of products from attack at both the oxygen and nitrogen atoms.
Pyridin-3-ol: Reacts primarily at the oxygen atom.
Pyridin-4-ol: Yields products of attack at the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for forming new ring structures through cycloaddition reactions. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and advanced materials.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-ethynyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H7NO/c1-3-7-6(2)9-5-4-8(7)10/h1,4-5H,2H3,(H,9,10) |
InChI Key |
VJFCZYQPKRGGSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















